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METHOXYPROPIOPHENONE

Cat. No.: B1602046

Compound Name:

Abstract: This technical guide provides a comprehensive overview of the chemical properties,
synthesis, and potential applications of 2,2-dimethyl-2'-methoxypropiophenone (CAS No.
22526-24-5). While detailed experimental data for this specific molecule is limited in published
literature, this document synthesizes available information with well-established principles of
organic chemistry to offer valuable insights for researchers, scientists, and professionals in
drug development. The guide covers structural analysis, predicted physicochemical and
spectroscopic properties, a detailed theoretical synthesis protocol, and a discussion of its
potential reactivity and applications, with a focus on the steric and electronic influence of its key
functional groups.

Introduction and Molecular Overview

2,2-Dimethyl-2'-methoxypropiophenone, also known as 1-(2-methoxyphenyl)-2,2-
dimethylpropan-1-one, is an aromatic ketone.[1][2] Its structure is characterized by a phenyl
ring substituted with a methoxy group at the ortho position relative to a pivaloyl group
(C(O)C(CHs)3). The conjunction of the sterically demanding tert-butyl moiety and the ortho-
methoxy group dictates much of its chemical behavior, influencing its reactivity, spectroscopic
signature, and potential utility as a synthetic intermediate. This guide aims to elucidate these
properties through a combination of available data and theoretical analysis.

The core structure integrates three key functional components:

e A Phenyl Ring: The aromatic core of the molecule.
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o A Ketone Carbonyl Group: A site for nucleophilic attack and various carbonyl reactions.

e An Ortho-Methoxy Group: An electron-donating group that influences the electronic
properties of the phenyl ring and can sterically hinder the adjacent carbonyl.

o Atert-Butyl Group: A bulky alkyl group that provides significant steric hindrance around the
carbonyl, influencing reaction kinetics and product distributions.

Below is a diagram illustrating the molecular structure and its key functional regions.

Step 1: Grignard Reagent Formation
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Caption: Proposed workflow for the synthesis via Grignard reaction.
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Detailed Step-by-Step Methodology:

Materials:

2-Bromoanisole

Magnesium turnings

lodine (crystal, for initiation)

Anhydrous Tetrahydrofuran (THF)

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
Saturated aqueous ammonium chloride (NH4Cl) solution
Anhydrous magnesium sulfate (MgSOa)

Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes,
ethyl acetate)

Protocol:

Grignard Reagent Preparation: a. To a flame-dried, three-necked flask under an inert
atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents). b. Add a small
crystal of iodine to help initiate the reaction. c. In a dropping funnel, add a solution of 2-
bromoanisole (1.0 equivalent) in anhydrous THF. [3] d. Add a small portion of the 2-
bromoanisole solution to the magnesium turnings and warm gently with a heat gun until the
color of the iodine fades and bubbling is observed, indicating reaction initiation. e. Add the
remaining 2-bromoanisole solution dropwise, maintaining a gentle reflux. f. After the addition
is complete, stir the resulting dark grey solution at room temperature for 1-2 hours to ensure
complete formation of the Grignard reagent. [4]

Acylation Reaction: a. Cool the flask containing the Grignard reagent to O °C in an ice bath.
b. Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous THF via a
dropping funnel. The addition is exothermic and should be controlled to maintain the
temperature below 10 °C. c. Once the addition is complete, allow the reaction mixture to
warm to room temperature and stir for an additional 2-3 hours.
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o Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by
adding saturated aqueous NHa4Cl solution. b. Extract the aqueous layer with diethyl ether
(3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSOa. d.
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product. e.
Purify the crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate
gradient) to obtain the pure 2,2-dimethyl-2'-methoxypropiophenone.

Spectroscopic Characterization (Predicted)

No definitive, published spectra for 2,2-dimethyl-2'-methoxypropiophenone were identified.
The following are expert predictions based on its structure and analysis of similar compounds.
[5][6] Table 2: Predicted Spectroscopic Data
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Technique

Predicted Peaks and Rationale

1H NMR (CDCls, 400 MHz)

0 ~7.7 (dd, 1H): Aromatic proton ortho to the
carbonyl and meta to the methoxy group. 6 ~7.4
(td, 1H): Aromatic proton para to the carbonyl. &
~7.0 (t, 1H): Aromatic proton meta to the
carbonyl. & ~6.9 (d, 1H): Aromatic proton ortho
to the methoxy group. & ~3.8 (s, 3H): Methoxy (-
OCHs) protons. & ~1.3 (s, 9H):tert-Butyl (-
C(CHs)3) protons. The singlet is characteristic of

the nine equivalent protons.

13C NMR (CDCls, 100 MHz)

0 ~205-210: Ketone carbonyl carbon (C=0). &
~155-160: Aromatic carbon attached to the
methoxy group. & ~130-135: Aromatic CH
carbons. 4 ~120-130: Aromatic carbons. o
~110-115: Aromatic CH ortho to the methoxy
group. & ~55-56: Methoxy carbon (-OCHs). o
~44-46: Quaternary carbon of the tert-butyl
group. & ~28-30: Methyl carbons of the tert-butyl

group.

Infrared (IR)

~2970 cm~t; C-H stretch (aliphatic, tert-butyl).
~1680 cm~t; C=0 stretch (aromatic ketone).
The frequency is lowered due to conjugation
with the aromatic ring. ~1600, 1480 cm~; C=C
stretches (aromatic ring). ~1250 cm~1: C-O

stretch (aryl ether).

Mass Spectrometry (MS)

m/z 192: Molecular ion [M]*. m/z 135: [M -
C(CHs)3]*, fragment corresponding to the 2-
methoxybenzoyl cation (likely the base peak).
m/z 107: Loss of CO from the m/z 135 fragment.
m/z 57: [C(CHs)s]*, the tert-butyl cation.

Reactivity and Potential Applications

The chemical reactivity of 2,2-dimethyl-2'-methoxypropiophenone is primarily governed by

the interplay between its ketone functionality and the significant steric hindrance imposed by
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the adjacent tert-butyl and ortho-methoxy groups.

» Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, though the
reaction rate will be significantly slower compared to less hindered ketones. Reactions with
small nucleophiles (e.g., NaBHa4, organolithium reagents) are feasible, but reactions with
bulky nucleophiles may be challenging.

o Enolate Formation: The a-protons are absent, so this molecule cannot form an enolate at the
pivaloyl side. This makes it a useful substrate in reactions where enolization is an
undesirable side reaction.

e Photochemistry: Aromatic ketones are well-known photoinitiators. Upon UV irradiation, the
molecule can be excited to a triplet state, which can then initiate polymerization reactions or
participate in hydrogen abstraction processes. The specific substitution pattern may tune its
absorption spectrum and photochemical efficiency.

» Synthetic Intermediate: It can serve as a building block in multi-step organic synthesis.
[1]The ketone can be reduced to an alcohol, which can then be used in subsequent
transformations. Its primary utility is likely as an intermediate in the synthesis of
pharmaceuticals and agrochemicals. [1]

Safety and Handling

As with any laboratory chemical, 2,2-dimethyl-2'-methoxypropiophenone should be handled
with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity
data is unavailable, compounds of this class may cause skin and eye irritation. [7]

Conclusion

2,2-Dimethyl-2'-methoxypropiophenone is an aromatic ketone with distinct chemical
properties shaped by significant steric hindrance around its carbonyl group. While experimental
data remains sparse, its synthesis is readily achievable through standard organometallic
methods. Its predicted spectroscopic and reactive profile makes it an interesting candidate for
applications in photochemistry and as a sterically-hindered intermediate in complex organic
synthesis. This guide provides a foundational understanding for researchers looking to explore
the potential of this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 2,2-Dimethyl-2'-
methoxypropiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602046#2-2-dimethyl-2-methoxypropiophenone-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1602046#2-2-dimethyl-2-methoxypropiophenone-chemical-properties
https://www.benchchem.com/product/b1602046#2-2-dimethyl-2-methoxypropiophenone-chemical-properties
https://www.benchchem.com/product/b1602046#2-2-dimethyl-2-methoxypropiophenone-chemical-properties
https://www.benchchem.com/product/b1602046#2-2-dimethyl-2-methoxypropiophenone-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1602046?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

